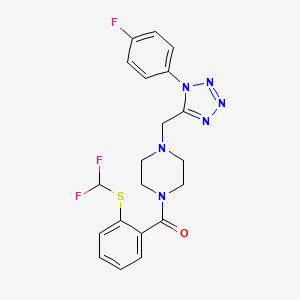

(2-((difluoromethyl)thio)phenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

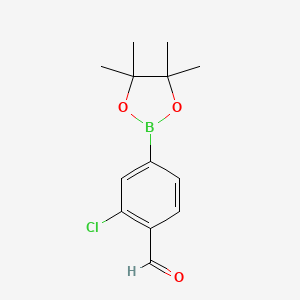

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, focusing on achieving the desired molecular framework with precise functional groups. For instance, compounds with structures incorporating elements like fluorophenyl, piperazinyl, and tetrazolyl have been synthesized through methods that involve nucleophilic substitution reactions, condensation, and cyclization processes. These methods aim to achieve high purity and yield of the target compound, which is crucial for further applications and studies (Huang et al., 2021).

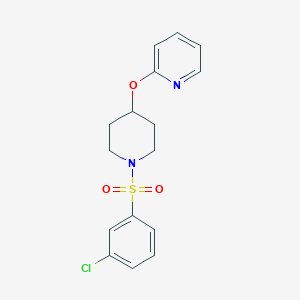

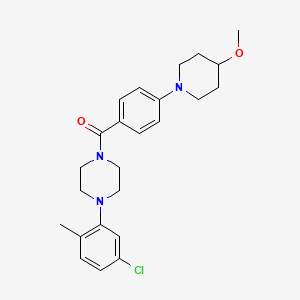

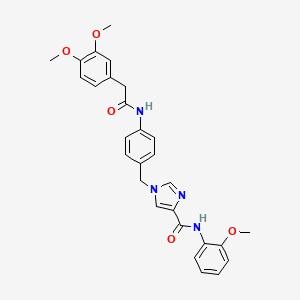

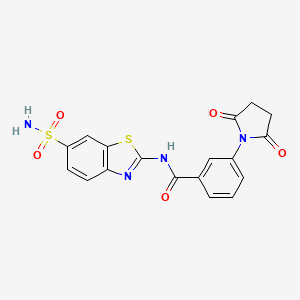

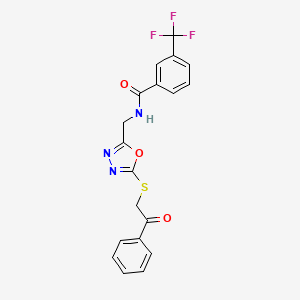

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These analytical methods provide detailed insights into the arrangement of atoms within the molecule, confirming the presence of specific functional groups and the overall three-dimensional structure. For example, X-ray diffraction studies have revealed how different rings within these molecules adopt specific conformations, contributing to the compound's stability and reactivity (Prasad et al., 2018).

Scientific Research Applications

Antibacterial Activity

Compounds similar to the requested chemical, specifically those with a piperazine ring and various phenyl moieties, have shown significant antibacterial activity. For example, (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds demonstrated inhibition of bacterial growth against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae (Nagaraj, Srinivas, & Rao, 2018). Similarly, novel pyrazole and isoxazole derivatives with a piperazin-1-yl methanone structure exhibited good antibacterial and antifungal activity (Sanjeeva, Narendra, & Venkata, 2022).

Anti-HIV Activity

Some derivatives, particularly those with piperazin-1-yl methanone and fluoro-substituted phenyl groups, have been explored for their anti-HIV properties. For instance, certain β-carboline derivatives demonstrated selective inhibition of the HIV-2 strain, indicating potential use in HIV treatment (Ashok et al., 2015).

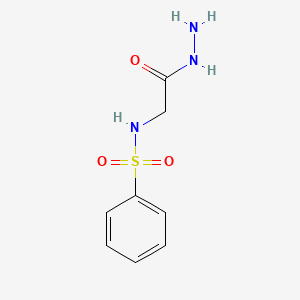

Antimicrobial and Antiurease Activity

Microwave-assisted synthesis of hybrid molecules derived from norfloxacin, which include piperazin derivatives, showed excellent antimicrobial activities. One of these compounds also exhibited antiurease activity (Menteşe et al., 2013).

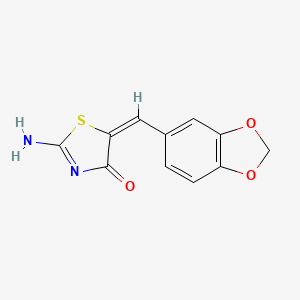

Anticancer Activity

Compounds containing the thiophene moiety, similar to the requested chemical, have shown anticancer properties. For instance, novel thiophene containing 1,3-diarylpyrazole derivatives exhibited growth inhibitory effects on human cancer cell lines (Inceler, Yılmaz, & Baytas, 2013). Another compound, 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, showed distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).

Anti-Mycobacterial Activity

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, which bear resemblance to the queried compound, have been identified as new anti-mycobacterial chemotypes. Some of these compounds displayed promising anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).

Mechanism of Action

Target of action

The compound contains a tetrazole and a piperazine moiety, which are common in many bioactive molecules. These moieties can interact with various biological targets, such as enzymes, receptors, or ion channels, depending on their specific configuration and the presence of other functional groups .

Mode of action

The mode of action would depend on the specific target the compound interacts with. Generally, compounds like this can act as inhibitors, activators, or modulators of their target proteins, altering their function and leading to downstream effects .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain tetrazole and piperazine moieties are involved in pathways related to inflammation, pain sensation, and neurological signaling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Factors such as solubility, stability, and the presence of specific functional groups can influence these properties .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell signaling and gene expression to alterations in cellular metabolism or cell death .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain functional groups in the compound might only be active under specific pH conditions .

properties

IUPAC Name |

[2-(difluoromethylsulfanyl)phenyl]-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6OS/c21-14-5-7-15(8-6-14)29-18(24-25-26-29)13-27-9-11-28(12-10-27)19(30)16-3-1-2-4-17(16)31-20(22)23/h1-8,20H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILHDAOBPSWIPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2492707.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)

![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)

![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)

![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)